molecular formula C8H7N3O2 B14502597 1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene CAS No. 62825-14-3

1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene

Cat. No.: B14502597
CAS No.: 62825-14-3
M. Wt: 177.16 g/mol
InChI Key: LUIFFCPYIVZEKQ-UHFFFAOYSA-N
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Description

1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene is an organic compound characterized by the presence of a cyano group, an azoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene typically involves the reaction of 3-methoxybenzene with a suitable azoxy compound under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product. The reaction is carried out at specific temperatures and pressures to ensure the optimal yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems ensures the efficient and consistent production of the compound. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the azoxy group to other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The cyano and azoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Z)-Cyano-NNO-azoxy]-4-methoxybenzene
  • 1-[(Z)-Cyano-NNO-azoxy]-2-methoxybenzene
  • 1-[(Z)-Cyano-NNO-azoxy]-3-ethoxybenzene

Uniqueness

1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene is unique due to the specific positioning of the methoxy group on the benzene ring, which influences its chemical reactivity and potential applications. The presence of the cyano and azoxy groups also contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

62825-14-3

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

cyanoimino-(3-methoxyphenyl)-oxidoazanium

InChI

InChI=1S/C8H7N3O2/c1-13-8-4-2-3-7(5-8)11(12)10-6-9/h2-5H,1H3

InChI Key

LUIFFCPYIVZEKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)[N+](=NC#N)[O-]

Origin of Product

United States

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